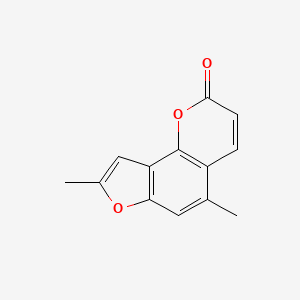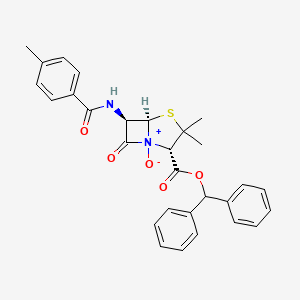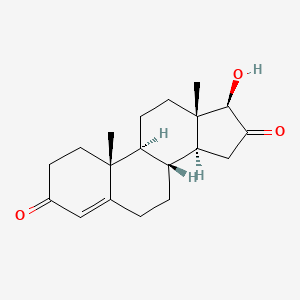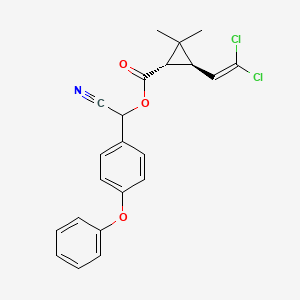
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester is a heterocyclic organic compound with the molecular formula C17H12O5 and a molecular weight of 296.27 . It is known for its unique structure, which includes a fluorene backbone with two carboxylic acid ester groups and a ketone group at the 9th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group at the 9th position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9H-fluorene-1,6-dicarboxylic acid dimethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
Phenazine-1,6-dicarboxylic acid dimethyl ester: Another heterocyclic compound with similar functional groups.
Uniqueness
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12O5 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
dimethyl 9-oxofluorene-1,6-dicarboxylate |
InChI |
InChI=1S/C17H12O5/c1-21-16(19)9-6-7-11-13(8-9)10-4-3-5-12(17(20)22-2)14(10)15(11)18/h3-8H,1-2H3 |
Clave InChI |
XRKRJYZEPYDKND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
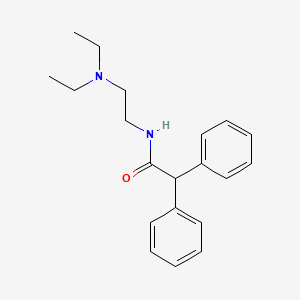

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)


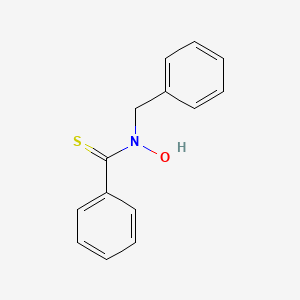
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

